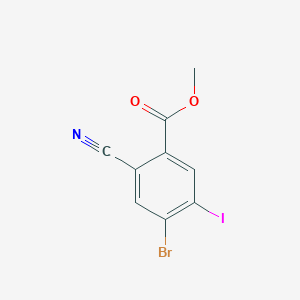

Methyl 4-bromo-2-cyano-5-iodobenzoate

Description

Chemical Classification and Nomenclature

Methyl 4-bromo-2-cyano-5-iodobenzoate belongs to the chemical class of substituted benzoic acid esters, specifically categorized as a polyhalogenated aromatic compound. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the base structure is benzoic acid methyl ester with three substituents: a bromine atom at the 4-position, a cyano group at the 2-position, and an iodine atom at the 5-position relative to the carboxyl carbon. This naming convention reflects the priority system where the carboxyl group takes precedence, and substituents are numbered to achieve the lowest possible numerical sequence.

The compound exhibits characteristics typical of benzoate derivatives, which are esters formed through the reaction of benzoic acid with alcohols. Within the broader classification system, this molecule falls under several subcategories: halogenated organic compounds due to the presence of bromine and iodine, nitrile-containing compounds due to the cyano group, and aromatic esters due to the methyl ester functionality. The molecular formula for related compounds in this series typically follows the pattern of carbon, hydrogen, halogen, nitrogen, and oxygen atoms arranged in specific stoichiometric ratios.

The chemical classification becomes particularly significant when considering the electronic effects of the substituents. The presence of multiple electron-withdrawing groups, including the cyano and halogen substituents, creates a highly electrophilic aromatic system that influences both the physical properties and chemical reactivity of the compound. This electronic environment distinguishes it from simpler benzoate derivatives and places it in a specialized category of highly substituted aromatic compounds suitable for advanced synthetic applications.

| Property | Characteristic |

|---|---|

| Chemical Class | Substituted Benzoic Acid Ester |

| Functional Groups | Ester, Cyano, Bromo, Iodo |

| Aromatic System | Highly Substituted Benzene Ring |

| Electronic Character | Electron-Deficient Aromatic |

Historical Context and Discovery

The development of polyhalogenated benzoate derivatives represents a relatively recent advancement in organic chemistry, emerging from the broader historical progression of aromatic substitution chemistry that began in the mid-19th century. The foundational understanding of aromatic substitution reactions, established through the pioneering work on benzene derivatives, provided the theoretical framework necessary for the systematic synthesis of complex polysubstituted aromatic compounds. The specific combination of multiple halogens with cyano substituents on benzoate frameworks became feasible only after the development of sophisticated synthetic methodologies in the latter half of the 20th century.

The evolution of halogenation techniques for aromatic compounds has been instrumental in enabling the synthesis of compounds like this compound. Early halogenation methods were limited in their selectivity and often produced complex mixtures of isomers, making the isolation of specific substitution patterns challenging. The advancement of directed metalation reactions, cross-coupling methodologies, and selective halogenation protocols has made it possible to introduce multiple different halogens at predetermined positions on aromatic rings with high precision and yield.

The development of cyano group introduction into aromatic systems through various nucleophilic substitution and metal-catalyzed processes has been equally crucial. The ability to selectively introduce cyano groups while maintaining other functional groups intact required the development of mild reaction conditions and selective reagents. These methodological advances, combined with improved purification techniques, have enabled the preparation of highly complex molecules that were previously inaccessible through conventional synthetic approaches.

Modern synthetic chemistry has witnessed an increasing interest in polyhalogenated aromatic compounds due to their unique properties and potential applications. The systematic study of these compounds has been facilitated by advances in analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, which allow for precise structural characterization and purity assessment. This analytical capability has been essential for establishing the identity and properties of complex molecules containing multiple functional groups.

Significance in Organic Chemistry and Research

The significance of this compound in organic chemistry extends far beyond its individual molecular properties, representing a valuable synthetic intermediate and research tool in multiple areas of chemical investigation. The unique combination of functional groups present in this compound makes it particularly valuable for cross-coupling reactions, which have become fundamental tools in modern organic synthesis. The presence of both bromine and iodine substituents provides complementary reactivity patterns, with iodine typically serving as a more reactive coupling partner in palladium-catalyzed reactions, while bromine offers alternative reactivity under different conditions.

The strategic positioning of the cyano group creates additional synthetic opportunities through its versatility as a functional group that can be transformed into various other functionalities. Cyano groups can be reduced to primary amines, hydrolyzed to carboxylic acids, or converted to other nitrogen-containing functional groups, providing multiple pathways for further molecular elaboration. This versatility makes compounds containing cyano groups valuable building blocks for the construction of more complex molecular architectures.

Research applications of polyhalogenated benzoate derivatives have expanded significantly in recent years, particularly in the fields of medicinal chemistry and materials science. The electron-withdrawing nature of the multiple substituents creates unique electronic properties that can influence biological activity and molecular recognition processes. Studies have indicated that such compounds may exhibit interesting biological activities, including potential antibacterial and anticancer properties, though specific mechanisms of action require further investigation.

The utility of these compounds in synthetic methodology development cannot be overstated. The presence of multiple reactive sites allows for sequential functionalization strategies, where different positions can be selectively modified under specific reaction conditions. This capability has made polyhalogenated benzoates valuable substrates for developing new synthetic methodologies and exploring reaction selectivity principles. The complexity of these molecules also makes them excellent test substrates for evaluating the scope and limitations of new synthetic transformations.

| Research Application | Significance | Potential Impact |

|---|---|---|

| Cross-Coupling Chemistry | Multiple Reactive Sites | Advanced Synthetic Methodology |

| Medicinal Chemistry | Biological Activity Potential | Drug Discovery Applications |

| Materials Science | Electronic Properties | Functional Material Development |

| Methodology Development | Complex Substrate Testing | Reaction Scope Evaluation |

Properties

IUPAC Name |

methyl 4-bromo-2-cyano-5-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrINO2/c1-14-9(13)6-3-8(11)7(10)2-5(6)4-12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXLDSKFQSEKHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1C#N)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Route 1: From 2-Amino-4-Bromo-5-Fluorobenzoic Acid Methyl Ester

This method is adapted from a similar synthesis route for Methyl 4-bromo-2-cyano-5-fluorobenzoate , with modifications to incorporate iodine instead of fluorine.

Step 1: Diazotization and Iodination

- Start with 2-amino-4-bromo-5-iodobenzoic acid methyl ester .

- Add sodium nitrite and iodide (e.g., potassium iodide) to the reaction mixture in an acidic environment (e.g., sulfuric acid) at low temperatures (0-5°C).

- The reaction time is typically 1-5 hours.

Step 2: Cyanation

- Dissolve the resulting 4-bromo-5-iodo-2-iodobenzoic acid methyl ester in an organic solvent (e.g., N-methylpyrrolidone or N,N-dimethylformamide).

- React with cyanide (e.g., cuprous cyanide) under nitrogen protection at elevated temperatures (60-120°C) for 2-10 hours.

Analysis of Reaction Conditions

| Reaction Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Diazotization & Iodination | Sodium nitrite, potassium iodide, sulfuric acid | 0-5°C, 1-5 hours | 72-87% |

| Cyanation | Cuprous cyanide, N-methylpyrrolidone or N,N-dimethylformamide | 60-120°C, 2-10 hours, under N2 | 88-91% |

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

- Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

- Oxidation and Reduction: The cyano group can be reduced to an amine, or the benzoic acid moiety can be oxidized to form different derivatives.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-2-cyano-5-iodobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using suitable reagents.

Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions.

Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium iodide or potassium fluoride in polar solvents.

Reduction Reactions: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Substitution Reactions: Various substituted benzoates.

Reduction Reactions: Amino derivatives.

Oxidation Reactions: Oxidized benzoic acid derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Methyl 4-bromo-2-cyano-5-iodobenzoate serves as a crucial intermediate in the synthesis of complex organic molecules. It is utilized in various chemical reactions, such as:

- Substitution Reactions : The compound can undergo nucleophilic substitution to form various functionalized benzoic acid derivatives.

- Reduction Reactions : It can be reduced to yield amino derivatives, which are important in pharmaceutical applications.

- Oxidation Reactions : The compound can also be oxidized to produce oxidized benzoic acid derivatives.

These reactions highlight its utility as a building block in organic synthesis, facilitating the creation of more complex structures necessary for drug development and other applications.

Biological Research

Enzyme Inhibition and Protein-Ligand Interactions

In biological research, this compound is investigated for its potential role in enzyme inhibition and protein-ligand interactions. Its ability to act as an inhibitor or activator of specific enzymes makes it a valuable tool for studying metabolic pathways and signal transduction mechanisms. Research has indicated that this compound may interact with various biological targets, contributing to its potential therapeutic effects.

Pharmaceutical Development

Potential Antibacterial and Anticancer Activity

The compound has been evaluated for its potential use in developing new antibacterial and anticancer agents. Its structural characteristics allow it to exhibit significant biological activity, making it a candidate for further exploration in medicinal chemistry. Studies have shown promising results regarding its efficacy against certain bacterial strains and cancer cell lines, suggesting that it could lead to the development of novel therapeutic agents.

Material Science

Production of Advanced Materials

this compound is also employed in material science for producing specialty chemicals and advanced materials. Its unique chemical properties enable the synthesis of materials with tailored functionalities, which are essential for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-cyano-5-iodobenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Methyl 5-bromo-4-fluoro-2-iodobenzoate (CID 75355949)

- Molecular Formula : C₈H₅BrFIO₂

- Key Differences: Substitutes the cyano group (CN) at position 2 with a fluorine atom (F). Bromine and iodine occupy positions 5 and 2, respectively, compared to 4 and 5 in the target compound.

- Impact: Fluorine’s smaller atomic radius and lower steric hindrance enhance reactivity in nucleophilic aromatic substitution compared to cyano. The cyano group in the target compound increases electron deficiency, favoring electrophilic cross-coupling reactions like Suzuki-Miyaura .

Methyl 2-amino-4-bromobenzoate (CAS 135484-83-2)

- Molecular Formula: C₈H₈BrNO₂

- Key Differences: Replaces the cyano group (CN) and iodine atom (I) with an amino group (NH₂) and hydrogen.

- Impact: The amino group’s electron-donating nature reduces ring electron deficiency, limiting utility in metal-catalyzed coupling reactions. This compound is primarily used in amide formation or as a pharmaceutical intermediate, unlike the target compound’s broader applicability in halogen-exchange reactions .

Methyl 5-bromo-2-chloro-4-fluoro-3-iodobenzoate (CAS N/A)

- Molecular Formula : C₉H₄BrClFIO₂

- Key Differences :

- Additional chlorine at position 2 and fluorine at position 3.

- Iodine occupies position 3 instead of 4.

Physical and Chemical Properties

Biological Activity

Methyl 4-bromo-2-cyano-5-iodobenzoate is a synthetic compound that has garnered attention for its diverse biological activities, particularly its antibacterial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound (C10H5BrINO2) is characterized by the presence of multiple halogen atoms (bromine and iodine) and a cyano group, which contribute to its reactivity and biological activity. The unique arrangement of these substituents enhances its interaction with biological targets.

Antibacterial Activity

The compound exhibits significant antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus . Studies have shown that it can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent.

Table 1: Antibacterial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 4 µg/mL |

| Staphylococcus aureus | 8 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL |

*Data derived from various studies demonstrating the compound's efficacy against common bacterial pathogens .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown inhibitory effects against certain fungal strains. This broad-spectrum activity suggests potential applications in treating infections caused by both bacteria and fungi.

Anticancer Properties

Recent research has indicated that this compound may possess anticancer properties. Preliminary studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting a mechanism that could be exploited for therapeutic purposes.

Case Study: Apoptosis Induction

In a study involving human cancer cell lines, treatment with this compound resulted in:

- Increased Caspase Activity : Indicative of apoptosis.

- Cell Cycle Arrest : Notable G1 phase arrest was observed, leading to reduced cell proliferation.

These findings highlight the compound's potential as an anticancer agent and warrant further investigation into its mechanisms .

The biological activity of this compound is believed to stem from its interactions with specific molecular targets within cells. The presence of halogens and the cyano group may enhance binding affinity to enzymes or receptors involved in critical cellular processes.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- DNA Interaction : Potential intercalation into DNA or inhibition of topoisomerases could disrupt cellular replication processes .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals that this compound exhibits unique biological activities due to its specific halogen substitutions.

Table 2: Comparison with Similar Compounds

| Compound Name | Antibacterial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| Methyl 4-chloro-2-cyano-5-iodobenzoate | Moderate | Low |

| Methyl 3-bromo-4-cyano-benzoate | Low | Moderate |

This table illustrates how variations in chemical structure can lead to differences in biological activity, emphasizing the importance of specific functional groups in drug design .

Q & A

Q. What are the common synthetic routes for Methyl 4-bromo-2-cyano-5-iodobenzoate, and what are the critical parameters influencing yield and purity?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzoate scaffold. Key steps include:

- Esterification : Methylation of the carboxylic acid precursor (e.g., 4-bromo-2-cyano-5-iodobenzoic acid) using methanol and a catalytic acid (e.g., H₂SO₄) under reflux .

- Halogenation : Bromine and iodine are introduced via electrophilic aromatic substitution (EAS) or metal-mediated coupling. For example, iodination may require CuI or Pd catalysts in polar aprotic solvents (e.g., DMF) .

- Cyano Group Installation : Nitrile groups are often introduced via nucleophilic substitution (e.g., replacing a leaving group with CN⁻) or Sandmeyer reaction .

- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical for isolating high-purity product .

Key Parameters : Reaction temperature (60–120°C), stoichiometry of halogenating agents, and inert atmosphere (N₂/Ar) to prevent oxidation of iodine substituents.

Q. How is the structure of this compound confirmed using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : The methyl ester group appears as a singlet (~3.9 ppm for ¹H; ~52 ppm for ¹³C). Aromatic protons adjacent to electron-withdrawing groups (Br, I, CN) show downfield shifts (e.g., 8.0–8.5 ppm for ¹H) .

- IR Spectroscopy : Strong absorption at ~1720 cm⁻¹ (ester C=O), ~2220 cm⁻¹ (C≡N), and 500–600 cm⁻¹ (C-Br/C-I stretches) .

- Mass Spectrometry (MS) : Molecular ion peak [M⁺] at m/z corresponding to C₉H₅BrINO₂ (expected ~372.9), with fragmentation patterns confirming substituent positions .

Advanced Research Questions

Q. How can competing reactivity between bromine and iodine substituents be managed in cross-coupling reactions involving this compound?

- Methodological Answer : Iodine is more reactive than bromine in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). To achieve selective bromine substitution:

- Catalyst Tuning : Use Pd(PPh₃)₄ or XPhos Pd G3, which favor oxidative addition with C-Br over C-I bonds .

- Temperature Control : Lower temperatures (25–50°C) suppress iodine reactivity, while higher temps (80–100°C) activate bromine .

- Protecting Groups : Temporarily block iodine using silyl or acetyl groups during bromine coupling .

Example Protocol : Suzuki coupling of the bromine site with aryl boronic acids (1.2 equiv) in THF/H₂O (3:1) at 80°C, followed by deprotection for iodine functionalization .

Q. What crystallographic challenges arise when determining the structure of this compound, and how are they addressed using software like SHELX?

- Methodological Answer :

- Heavy Atom Effects : The iodine atom causes strong absorption and diffraction anisotropy, complicating data collection. Use Mo-Kα radiation (λ = 0.7107 Å) and small crystals (<0.2 mm) to mitigate absorption .

- Refinement : SHELXL-2018 accommodates anisotropic displacement parameters for iodine and bromine. Apply the "ISOR" restraint to manage thermal motion artifacts .

- Twinned Crystals : If twinning occurs (common with heavy atoms), use SHELXD for structure solution via dual-space methods, followed by TWINLAW for matrix refinement .

Q. How does the electron-withdrawing cyano group influence the reactivity of the benzoate ester in nucleophilic substitution reactions?

- Methodological Answer : The cyano group meta to the ester enhances electrophilicity at the para position (C-5 iodine) via resonance and inductive effects. This facilitates:

- Nucleophilic Aromatic Substitution (NAS) : Amines or thiols attack C-5 iodine under mild conditions (e.g., K₂CO₃ in DMSO, 60°C) .

- Competitive Pathways : The cyano group stabilizes intermediates in SNAr reactions but may deactivate adjacent positions. Computational modeling (DFT) predicts charge distribution to guide reaction design .

Case Study : Replacement of iodine with piperidine in DMF yields Methyl 4-bromo-2-cyano-5-(piperidin-1-yl)benzoate at 85% efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.